![molecular formula C14H16N2O4 B2876391 Ethyl 2-cyano-3-[(2,4-dimethoxyphenyl)amino]prop-2-enoate CAS No. 625373-24-2](/img/structure/B2876391.png)
Ethyl 2-cyano-3-[(2,4-dimethoxyphenyl)amino]prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-cyano-3-[(2,4-dimethoxyphenyl)amino]prop-2-enoate is a chemical compound with the molecular formula C14H16N2O4 . It is used for research purposes . The compound is produced by Combi-Blocks and is stored in a frozen state .
Molecular Structure Analysis
The molecular structure of Ethyl 2-cyano-3-[(2,4-dimethoxyphenyl)amino]prop-2-enoate involves a rare N⋯π interaction, two C–H⋯N and two C–H⋯O hydrogen bonds forming a zigzag double-ribbon .Physical And Chemical Properties Analysis
The compound has a molecular weight of 276.29 . Other physical and chemical properties such as boiling point and storage conditions are not specified in the sources I found .Scientific Research Applications
Optoelectronic Properties
The molecule 2-cyano-3-[(2,4-dimethoxyphenyl)amino]prop-2-enoate has been studied for its optoelectronic properties . The dipole moment, polarizability, anisotropy of polarizability, hyperpolarizability, HOMO and LOMO energy, energy gap, dielectric constant, electric susceptibility, refractive index, and thermodynamic properties of this molecule have been calculated . The compound is a good candidate as nonlinear optical materials .
Dye-Sensitized Solar Cells (DSSCs)
This compound is one of the most important dyes used in Dye-Sensitized Solar Cells (DSSCs) . Organic dyes have been increasingly developed because they have several advantages such as the high molar extinction coefficient, a simple synthesis process, reduced adverse environmental effects, and their abundance .
Crystal Structure and Supramolecularity
The crystal structure and structural motif of two thiophene-based cyanoacrylate derivatives, namely, ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate, are reported . An understanding of the structure of thiophene-based acrylate subunits is necessary to benefit from their properties in photovoltaic cells .
Inhibitors of Mitochondrial Pyruvate Transport
(2 E)-2-cyano-3-phenylprop-2-enoate derivatives are of significance as they can act as inhibitors of mitochondrial pyruvate transport . Pyruvate is the key substance controlling the formation of diacetyl, acetaldehyde, and acetate during alcoholic fermentation .
Synthesis of Organic Dyes
The DSSC was made using commercial P25 TiO2 material as photoanode, 2-cyano 3- (4-diphenylaminophenyl) prop 2-enoic acid dye as sensitizer, I-/I3- as electrolyte, and Platinum (Pt) used as counter electrode . The solar cell efficiency of the synthesized dye is 1.7% with Voc=0.67V, Jsc=4.6mA/m2, and fill factor (FF) =56% .
Synthesis of 4-hydroxy-2-(trifluoromethyl)
Ethyl 2-cyano-4,4,4-trifluoro-3- (phenylamino)but-2-enoates have been synthesized by reaction of ethyl 2-cyanoacetate with trifluoroacetimidoyl chloride derivatives using sodium hydride in acetonitrile by conventional and microwave irradiation methods .
Safety and Hazards
properties
IUPAC Name |
ethyl (E)-2-cyano-3-(2,4-dimethoxyanilino)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-4-20-14(17)10(8-15)9-16-12-6-5-11(18-2)7-13(12)19-3/h5-7,9,16H,4H2,1-3H3/b10-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGEYYYACCPELHZ-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=C(C=C(C=C1)OC)OC)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/NC1=C(C=C(C=C1)OC)OC)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-cyano-3-[(2,4-dimethoxyphenyl)amino]prop-2-enoate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.